N-tert-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-TERT-BUTYL-3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with the molecular formula C18H16ClF3N4O This compound is notable for its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a trifluoromethyl group, and a tert-butyl group
Preparation Methods
The synthesis of N-TERT-BUTYL-3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
N-TERT-BUTYL-3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-TERT-BUTYL-3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .
Comparison with Similar Compounds
N-TERT-BUTYL-3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
N-TERT-BUTYL-3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: This compound has a similar structure but differs in the degree of hydrogenation of the pyrazolo[1,5-a]pyrimidine core.
Other pyrazolo[1,5-a]pyrimidine derivatives: These compounds may have different substituents and functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C18H20ClF3N4O |
---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
N-tert-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H20ClF3N4O/c1-17(2,3)24-16(27)14-13(19)15-23-11(10-7-5-4-6-8-10)9-12(18(20,21)22)26(15)25-14/h4-8,11-12,23H,9H2,1-3H3,(H,24,27) |
InChI Key |
HOXRFAJAFIGRLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NN2C(CC(NC2=C1Cl)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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